

How to dissolve A-317491 sodium salt hydrate for experiments

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Compound of Interest

Compound Name: A-317491 sodium salt hydrate

Cat. No.: B1149999

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Technical Support Center: A-3174991 Sodium Salt Hydrate

Welcome to the technical support center for **A-317491 sodium salt hydrate**. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges.

Troubleshooting Guide

This guide provides solutions to potential issues you may encounter when dissolving and using **A-317491 sodium salt hydrate**.



Problem	Potential Cause	Recommended Solution
Precipitation or phase separation occurs during dissolution.	The compound has limited solubility in the chosen solvent system at the target concentration.	Apply gentle heat and/or sonication to aid dissolution.[1] If the issue persists, consider adjusting the solvent ratios or using a different solvent system as detailed in the experimental protocols below.
Inconsistent experimental results.	- Improper storage of stock solutions leading to degradation Repeated freeze-thaw cycles of the stock solution Solution instability, especially in aqueous media.	- Store stock solutions at -80°C for long-term stability (up to 2 years in DMSO) or -20°C for shorter periods (up to 1 year in DMSO).[2] For aqueous solutions, prepare them fresh and use them promptly.[1] - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. [2] - For aqueous working solutions, filter and sterilize with a 0.22 µm filter before use.[1]
Difficulty achieving the desired concentration in aqueous solutions.	A-317491 sodium salt hydrate has limited solubility in water alone.	For in vivo studies or cell-based assays requiring aqueous media, the use of cosolvents is necessary. Refer to the In Vivo Formulation Protocol for a detailed procedure using PEG300, Tween-80, and Saline.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of **A-317491 sodium salt** hydrate?







A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of A-317491.[3] It is soluble in DMSO at concentrations up to 100 mg/mL.[3]

Q2: Can I dissolve **A-317491 sodium salt hydrate** directly in water or phosphate-buffered saline (PBS)?

A2: While **A-317491 sodium salt hydrate** is soluble in water up to 15 mg/mL, aqueous solutions may exhibit instability.[4][5] For experimental use, it is often recommended to first dissolve the compound in DMSO to create a stock solution and then dilute it into your aqueous experimental medium. For in vivo use, specific formulations with co-solvents are advised.

Q3: How should I store the solid compound and prepared stock solutions?

A3: The solid, lyophilized **A-317491 sodium salt hydrate** should be stored at -20°C and kept desiccated. In this form, it is stable for up to 36 months. Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[2] It is crucial to aliquot the stock solution to prevent degradation from repeated freeze-thaw cycles.[2]

Q4: What is the mechanism of action of A-317491?

A4: A-317491 is a potent and selective non-nucleotide antagonist of the P2X3 and P2X2/3 receptors.[1][2] These receptors are ligand-gated ion channels activated by extracellular ATP. By blocking these receptors, A-317491 inhibits the influx of calcium ions, which is a key process in the signaling of pain, particularly inflammatory and neuropathic pain.[1][2][6]

Quantitative Data Summary

The following table summarizes the solubility of **A-317491 sodium salt hydrate** in various solvents.



Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Notes
DMSO	100	176.81	Fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility. [3]
DMSO	60.95	100	-
Water	50	82.43	Clear solution; may require sonication to fully dissolve.[1]
Water	15	-	Clear solution.[4]
Ethanol	90	159.13	-

Note: The molecular weight of **A-317491 sodium salt hydrate** can vary between batches due to the degree of hydration, which will affect the molar concentration calculations. The anhydrous free acid molecular weight is 565.57 g/mol .[4]

Experimental Protocols Preparation of a 10 mM DMSO Stock Solution

- Weighing: Accurately weigh the required amount of A-317491 sodium salt hydrate powder.
- Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
- Mixing: Vortex or sonicate the solution until the compound is completely dissolved.
- Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.



In Vivo Formulation Protocol (for a 2.5 mg/mL suspended solution)

This protocol is adapted for oral or intraperitoneal injection.[2]

- Prepare a DMSO stock solution: Prepare a 25 mg/mL stock solution of A-317491 in DMSO.
- Mixing Co-solvents: In a sterile tube, add 400 μL of PEG300.
- Adding the Drug: Add 100 μ L of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
- Adding Surfactant: Add 50 μL of Tween-80 to the mixture and mix until uniform.
- Final Dilution: Add 450 μ L of saline to the mixture to reach a final volume of 1 mL. The final concentration of A-317491 will be 2.5 mg/mL.

Visualizations



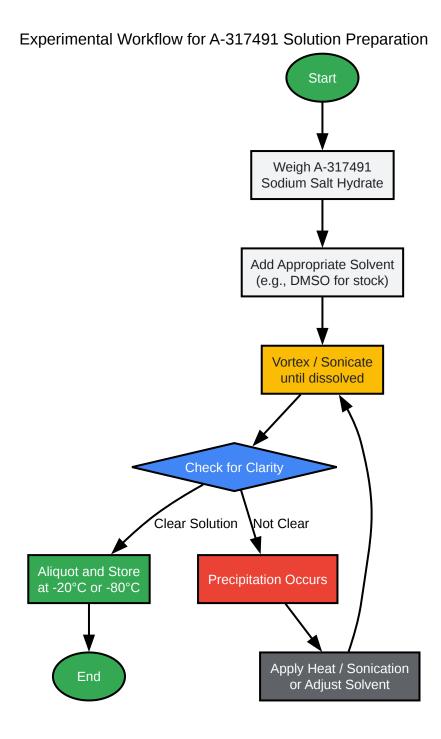
Activates Antagonizes Cell Membrane P2X3 / P2X2/3 Receptor Mediates Intracellular Space Ca²+ Influx Neuronal Excitation & Pain Signaling

Signaling Pathway of A-317491 Action

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Caption: Mechanism of action of A-317491 as a P2X3 and P2X2/3 receptor antagonist.





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Caption: A logical workflow for the preparation and troubleshooting of A-317491 solutions.



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